Alcohols, (C=9~11)-branched, ethoxylated
Description
Specificity of (C=9–11)-branched Ethoxylated Alcohols within Contemporary Surfactant Chemistry
Within the broad family of alcohol ethoxylates, those derived from branched, C9-C11 alcohols possess a unique set of properties that distinguish them in modern surfactant chemistry. The designation "(C=9–11)-branched" refers to the hydrophobic part of the molecule, which is a mix of carbon chains nine to eleven atoms in length with a branched, or isomeric, structure. exxonmobilchemical.com This branching is a critical structural feature.
Compared to their linear counterparts, branched alcohol ethoxylates exhibit several performance advantages. These include lower pour points, which makes them easier to handle and formulate in colder temperatures, and a reduced tendency to form gel phases when mixed with water. exxonmobilchemical.com The avoidance of these highly viscous gel phases is a significant benefit for formulators and end-users, improving the handling and processing of products. exxonmobilchemical.com Furthermore, ethoxylates based on branched alcohols, such as Exxal™ alcohols, demonstrate superior wetting power, meaning they can wet surfaces much faster than comparable linear alcohol ethoxylates. exxonmobilchemical.com For instance, in a standard Draves test, branched alcohol ethoxylates can reduce wetting time by a factor of three. exxonmobilchemical.com They are also effective at lowering the equilibrium surface tension in water solutions and can achieve this reduction more rapidly, a crucial factor in high-speed industrial processes. exxonmobilchemical.com
The C9-C11 chain length itself provides a balance of properties. A study on branched oxo-alcohol ethoxylates characterized the feedstock for C9-rich branched alcohols as being primarily composed of methyl-1-octanols and dimethyl-1-heptanols. exxonmobilchemical.com This specific range of carbon chains contributes to the surfactant's effectiveness in emulsifying oils and dispersing solids. apcpure.com
Evolution of Industrial and Academic Interest in the Compound
The industrial and academic interest in Alcohols, (C=9–11)-branched, ethoxylated has grown in response to the demand for high-performance surfactants with specific functional advantages. Industrially, their excellent degreasing and wetting capabilities have led to their widespread adoption in a variety of sectors. apcpure.compcc.eu These compounds are key ingredients in industrial and institutional cleaners, hard surface cleaners, detergents, and degreasers. apcpure.comapcpure.compcc.eu Their utility extends to agricultural formulations, where they act as adjuvants for pesticides and herbicides, and to the textile and leather industries as wetting and penetrating agents. apcpure.comunilongindustry.com The personal care and cosmetics industries also utilize them for their emulsifying properties in products like lotions, cleansers, and hair care items. valetchem.co.uk
Academic and research interest has been driven by both performance and environmental considerations. Research has focused on understanding the relationship between the branched structure and performance characteristics like dynamic surface tension and wetting speed. exxonmobilchemical.com A significant area of study involves the environmental profile of these surfactants. Research indicates that branched AEOs derived from C8–C13 rich oxo-alcohols are readily biodegradable, meeting OECD 301F criteria. exxonmobilchemical.comexxonmobilchemical.com Studies have also investigated their aquatic toxicity, finding it to be comparable to or less than that of linear AEOs. exxonmobilchemical.com This combination of high performance and favorable environmental characteristics has solidified the compound's importance in both commercial applications and scientific research.
Delimitation of Current Research Scope and Areas of Focus
Current research on Alcohols, (C=9–11)-branched, ethoxylated is concentrated on several key areas. A primary focus is the continued optimization of their performance in specific applications. This includes fine-tuning the degree of ethoxylation to achieve desired outcomes, such as controlled foaming, where branched structures tend to produce less stable foam, which is often an advantage in industrial surfactants. exxonmobilchemical.com
A major thrust of contemporary research is the comprehensive evaluation of their environmental fate and effects. This involves detailed studies on biodegradability and aquatic toxicity. exxonmobilchemical.com Advanced modeling techniques, such as the Target Lipid Model (TLM), are being applied to derive model-based threshold hazard concentrations (HC5) for these surfactants. exxonmobilchemical.com This allows for more accurate aquatic classifications for use in regulatory frameworks without extensive new animal testing. exxonmobilchemical.com
Furthermore, research is exploring the synthesis of these complex molecules. While primary alcohol ethoxylates are typically made through base-catalyzed ethoxylation, highly branched secondary alcohols are less reactive and more difficult to ethoxylate via this method. google.com This has led to the development of alternative manufacturing processes, sometimes involving Lewis acid catalysts or specialized catalysts like Double Metal Cyanide (DMC), to produce ethoxylates with desired characteristics such as a narrow molecular weight distribution and low residual alcohol content. google.com The scope of research also extends to related compounds, such as Alcohols, C9-11-branched, ethoxylated propoxylated, which introduces another layer of complexity and functionality. nih.gov
Data Tables
Table 1: General Properties of Alcohols, (C=9–11)-branched, ethoxylated
This table is interactive. You can sort and filter the data.
| Property | Value/Description | Source(s) |
|---|---|---|
| CAS Number | 169107-21-5 | nih.gov |
| Chemical Class | Non-ionic Surfactant, UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) | apcpure.comnih.gov |
| Appearance | Colorless to pale yellow liquid; may be clear or slightly turbid | apcpure.comunilongindustry.com |
| Structure | Branched C9-C11 alkyl chain (hydrophobe) with a polyethylene (B3416737) glycol chain (hydrophile) | exxonmobilchemical.com |
| Synthesis | Ethoxylation of a blend of C9 to C11 branched alcohols | apcpure.com |
Table 2: Performance Advantages of Branched vs. Linear Alcohol Ethoxylates
This table is interactive. You can sort and filter the data.
| Performance Metric | Branched Alcohol Ethoxylates | Linear Alcohol Ethoxylates | Source(s) |
|---|---|---|---|
| Wetting Time | Significantly lower (e.g., 3 times faster) | Higher | exxonmobilchemical.com |
| Gel Phase Formation | Tend to form fewer gel phases in water | More prone to forming viscous gel phases | exxonmobilchemical.com |
| Pour Point | Low | Higher | exxonmobilchemical.com |
| Foam Stability | Lower | Higher | exxonmobilchemical.com |
| Dynamic Surface Tension | Reach equilibrium surface tension faster | Slower to reach equilibrium | exxonmobilchemical.com |
Properties
CAS No. |
169107-21-5 |
|---|---|
Molecular Formula |
C8H7FN2S |
Synonyms |
Alcohols, (C=9~11)-branched, ethoxylated |
Origin of Product |
United States |
Synthetic Routes and Process Optimization
Principles of Ethoxylation and Reaction Mechanisms
Ethoxylation is the most widely practiced type of alkoxylation, a reaction where ethylene (B1197577) oxide adds to a substrate containing an active hydrogen atom. wikipedia.orgcheresources.com For C9-11 branched alcohols, the reaction converts the alcohol (hydrophobe) into an alcohol ethoxylate, a molecule with both a hydrophobic tail and a hydrophilic head (the polyethylene (B3416737) oxide chain), giving it surface-active properties. venus-goa.comexxonmobilchemical.com The general reaction can be represented as:
R-OH + n(C₂H₄O) → R-(OC₂H₄)ₙ-OH
Where R represents the C9-11 branched alkyl group and 'n' is the average number of ethylene oxide units added.
Industrial ethoxylation is typically conducted in a semi-batch process within a stirred tank reactor. The process begins with the C9-11 branched alcohol substrate and a catalyst being charged into the reactor. youtube.com Water is removed from the substrate to prevent the formation of polyethylene glycol (PEG) as a byproduct. cheresources.com Ethylene oxide is then introduced into the reactor at a controlled rate under elevated temperature and pressure. youtube.com
The reaction is highly exothermic, releasing approximately 92 kJ/mol of reacted ethylene oxide, which necessitates careful temperature control to prevent a thermal runaway. wikipedia.orgyoutube.com After the desired amount of ethylene oxide has been added, the reaction mixture is allowed to "digest" to ensure complete reaction. The final step involves neutralizing and often removing the catalyst from the product. cheresources.comyoutube.com
Homogeneous basic catalysts, particularly alkali metals and their hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used in the industrial production of alcohol ethoxylates. nih.govcore.ac.ukpuracy.com The process involves the formation of an alkoxide from the alcohol, which then acts as the nucleophile to attack the ethylene oxide ring. core.ac.uk
Key parameters for this process include:
Catalyst: Typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). wikipedia.orgresearchgate.net
Temperature: The reaction is generally carried out between 130°C and 180°C. youtube.com
Pressure: Pressures typically range from 1 to 6 atmospheres. youtube.com
A significant characteristic of alkali-catalyzed ethoxylation is the production of a broad distribution of ethoxylate homologues. nih.govresearchgate.net The initial alcohol is less reactive than the resulting alcohol ethoxylate, leading to a wide range of chain lengths in the final product, including a notable amount of unreacted starting alcohol. researchgate.netnouryon.com
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Initiates the reaction by forming an alkoxide. KOH is often preferred as it leaves less unreacted alcohol. wikipedia.orgresearchgate.net |
| Temperature | 130 - 180 °C | Ensures a sufficient reaction rate. Must be carefully controlled due to the exothermic nature of the reaction. youtube.com |
| Pressure | 1 - 6 atm | Maintains ethylene oxide in the liquid phase and influences reaction kinetics. youtube.com |
| Product Profile | Broad Homologue Distribution | Results in a wide range of PEO chain lengths and a high concentration of unreacted alcohol. nih.govresearchgate.net |
Lewis acid catalysts, such as boron trifluoride (BF₃) and tin tetrachloride (SnCl₄), offer an alternative route for ethoxylation. nih.govresearchgate.netgoogle.com The reaction mechanism involves the activation of the ethylene oxide's oxygen atom by the Lewis acid, forming an oxonium ion, which makes the epoxide ring more susceptible to nucleophilic attack by the alcohol. nih.gov
This method can produce a narrower molecular weight distribution compared to alkali catalysis. researchgate.net However, Lewis acid catalysts are prone to generating undesirable byproducts, most notably 1,4-dioxane (B91453), which must be removed from the final product. google.com This need for purification is a significant drawback of the two-step process often employed, where a small amount of ethylene oxide is first added using a Lewis acid catalyst, followed by purification and subsequent ethoxylation. google.com
Double metal cyanide (DMC) catalysts, such as zinc hexacyanocobaltate(III), represent a more advanced technology for alcohol ethoxylation. google.comnih.gov These catalysts are highly active, often in the parts-per-million (ppm) concentration range, and are particularly effective for the ethoxylation of less reactive alcohols, such as highly branched secondary alcohols. google.comresearchgate.net
The key advantages of DMC catalysis include:
High Activity: Allows for lower catalyst concentrations and faster reaction rates, potentially increasing reactor productivity. researchgate.netgoogleapis.com
Narrow Distribution: Produces ethoxylates with a narrow molecular weight distribution and low levels of residual unreacted alcohol. google.com
Reduced Byproducts: The high selectivity of DMC catalysts minimizes the formation of undesirable side products. researchgate.net
DMC catalysts are recognized as a superior alternative to traditional caustic catalysts, providing better control over the polymerization process and yielding a higher quality product. nih.govspectroscopyonline.com This makes them particularly suitable for producing specialized surfactants from feedstocks like C9-11 branched alcohols. googleapis.com
Control of Ethoxylate Homologue Distribution
The distribution of polyethylene oxide chain lengths in the final product is a critical factor determining the surfactant's properties. For many applications, a "narrow-range" or "peaked" distribution, where the homologues are concentrated around the target average degree of ethoxylation, is highly desirable. google.comgoogle.com
Narrow Range Ethoxylates (NREs) are characterized by a peaked distribution curve with significantly lower amounts of unreacted alcohol and high-mole ethoxylates compared to products from conventional alkali catalysis. nouryon.comwikipedia.org This targeted composition leads to enhanced performance characteristics.
The choice of catalyst is the primary method for modulating the product profile:
Conventional (Alkali) Catalysis: As mentioned, catalysts like KOH produce a broad, Poisson-like distribution of homologues. This results in a significant portion of the product falling outside the optimal range for a specific application, including unreacted alcohol which can contribute to odor and volatile organic compounds (VOCs). nouryon.com
Narrow Range Catalysis: Specialized catalysts, including certain Lewis acids and, most effectively, DMC catalysts, can steer the reaction to produce a much tighter distribution. wikipedia.org These catalysts allow for a higher yield of the most effective homologues for a given application, such as degreasing. nouryon.comnouryon.com
The benefits of a narrow-range product profile for C9-11 branched alcohol ethoxylates include:
Improved Performance: A higher concentration of the target ethoxylate leads to more effective cleaning and wetting at lower concentrations. nouryon.comslideshare.net
Lower Free Alcohol: Reduces odor and VOC content in the final product. nouryon.com
Lower Viscosity and Foam: The reduction in high-mole ethoxylates can lead to products with lower viscosity, which are easier to handle, and can reduce foaming tendencies. nouryon.comnouryon.com
| Catalyst Type | Homologue Distribution Profile | Key Product Characteristics |
|---|---|---|
| Alkali (e.g., KOH) | Broad (Conventional) | High content of unreacted alcohol; wide range of EO units. nih.govnouryon.com |
| Lewis Acid (e.g., BF₃) | Narrower than Alkali | Peaked distribution but potential for significant byproduct formation (e.g., 1,4-dioxane). researchgate.netgoogle.com |
| Double Metal Cyanide (DMC) | Narrow (Peaked) | Very low unreacted alcohol; high concentration of target EO adducts; minimal byproducts. google.com |
Influence of Catalyst Systems on Ethoxylation Selectivity
The selectivity of the ethoxylation process for (C=9-11)-branched alcohols is critically dependent on the choice of catalyst. The catalyst system dictates the distribution of ethoxymers, the amount of unreacted alcohol, and the formation of byproducts, primarily polyethylene glycol (PEG). Traditional ethoxylation processes often employ conventional basic catalysts, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). google.com These alkaline catalysts typically result in a broad distribution of ethoxymers, following a Poisson-type distribution. core.ac.uk
Modern applications, however, often demand alcohol ethoxylates with a narrow distribution of ethylene oxide (EO) units, as these "narrow-range ethoxylates" can offer enhanced performance properties. core.ac.ukresearchgate.net The development of specialized catalyst systems has been pivotal in achieving this.
Key Catalyst Systems and Their Impact:
Homogeneous Basic Catalysts: Standard catalysts like KOH, NaOH, and their corresponding methoxides (KOCH₃, NaOCH₃) are widely used. While effective in promoting the addition of ethylene oxide, they tend to produce a wide molecular weight distribution. google.comcore.ac.uk Studies have shown that within this class, catalysts like KOH and potassium methoxide may leave less unreacted fatty alcohol compared to their sodium counterparts, a difference attributed to the nature of the cation. researchgate.net
Acidic Catalysts: Lewis acids and other acidic catalysts can also be used for ethoxylation. However, they are generally less selective and tend to produce a higher concentration of byproducts like PEG compared to basic catalysts. researchgate.net Examples include magnesium perchlorate, tin tetrachloride, and phosphotungstic acid. researchgate.net
Advanced Catalyst Systems: To achieve a narrower oligomer distribution, more sophisticated catalysts have been developed. Barium-based catalysts, such as barium oleate, have been shown to produce ethoxylated alcohols with a narrow distribution of ethoxymers and a reduced content of PEG byproducts. google.com Other proprietary catalysts, sometimes referred to as "narrow range catalysts," are designed to provide better control over the ethoxylation reaction, leading to products with specific desired properties. google.com Research has highlighted catalysts designated as MCT-09 and NAE-03, which were found to yield products with a narrower distribution and superior wetting properties compared to those made with conventional catalysts. researchgate.net
The selectivity of a catalyst system is a key factor in process optimization. Basic catalysts are generally more selective than acidic ones because they lead to fewer side reactions, most notably the formation of PEG from trace impurities like water or from the degradation of the ethoxylate chain. researchgate.net The goal is to maximize the yield of the desired ethoxymers while minimizing unreacted starting material and unwanted byproducts.
Table 1: Comparison of Catalyst Types on Ethoxylation Selectivity
| Catalyst Type | Typical Examples | Ethoxymer Distribution | Byproduct (PEG) Formation | Selectivity |
|---|---|---|---|---|
| Conventional Basic | KOH, NaOH | Broad | Low to Moderate | High |
| Acidic | SnCl₄, H₃PW₁₂O₄₀ | Broad | High | Low |
Feedstock Sourcing and Characterization for Branched Alcohols
The properties and synthesis of Alcohols, (C=9-11)-branched, ethoxylated are fundamentally linked to the origin and structure of the precursor branched alcohols. These precursors are primarily derived from petrochemical feedstocks.
Oleochemical and Petrochemical Origin of (C=9-11)-branched Alcohol Precursors
The feedstocks for fatty alcohols can be broadly categorized into two main origins: oleochemical and petrochemical. fosfa.orgnih.gov
Oleochemical Origin: Oleochemicals are derived from natural fats and oils, such as palm kernel, coconut, or soybean oil. fosfa.orgnih.gov The hydrolysis or alcoholysis of the triglycerides in these oils produces fatty acids or fatty acid esters, which are then hydrogenated to form fatty alcohols. fosfa.org A key characteristic of alcohols from oleochemical sources is that they are typically linear (straight-chain). fosfa.org
Petrochemical Origin: Petrochemical routes provide the primary source for branched-chain alcohols. fosfa.org These alcohols are synthesized from olefins, which are fundamental building blocks of the petrochemical industry. Specifically, (C=9-11)-branched alcohols are produced from the oligomerization of propylene and butene. exxonmobilchemical.com For example, the feedstock for a C9-rich oxo-alcohol can be octene (a butene dimer), while the feedstock for a C10-rich oxo-alcohol can be nonene (a propylene trimer). exxonmobilchemical.com The subsequent hydroformylation (oxo process) of these branched olefins introduces a carbonyl group, which is then hydrogenated to yield the primary branched alcohol.
Therefore, the (C=9-11)-branched alcohol precursors for the subject compound are sourced exclusively from petrochemical pathways.
Impact of Branched Alkyl Chain Structure on Synthetic Pathways
The branched nature of the C9-C11 alkyl chain has a significant influence not on the fundamental synthetic pathway of ethoxylation itself, but on the physical properties and performance of the resulting ethoxylated product. The reaction of adding ethylene oxide units to an alcohol proceeds via the same mechanism for both linear and branched alcohols. wikipedia.org However, the steric hindrance and molecular geometry introduced by branching affect the final product's characteristics.
The structure of these branched alcohols is typically isomeric, meaning they consist of a mixture of various branched structures. exxonmobilchemical.com For instance, a C9-rich oxo-alcohol may be composed of various methyl-1-octanols and dimethyl-1-heptanols. exxonmobilchemical.com This structural complexity has several consequences:
Physical Properties: The presence of branching disrupts the ability of the alkyl chains to pack closely together. This results in products with significantly lower pour points compared to their linear counterparts, which is a major advantage for handling and formulation, as they remain fluid at lower temperatures. exxonmobilchemical.com
Performance in Application: The branched structure leads to distinct performance benefits in the final ethoxylated surfactants. They tend to exhibit superior wetting power, reducing the time required for a liquid to spread over a surface. exxonmobilchemical.com Furthermore, ethoxylates based on branched alcohols often form fewer gel phases when mixed with water compared to linear alcohol ethoxylates of similar molecular weight. This improves the ease of product handling and dilution for end-users. exxonmobilchemical.com
Biodegradability: While historically there have been perceptions that branching hinders biodegradation, studies have shown that ethoxylates based on these specific oxo-alcohols can be readily biodegradable. exxonmobilchemical.comexxonmobilchemical.com The degree and type of branching are critical factors; for instance, C8–C13 rich oxo-alcohol ethoxylates have been shown to meet the criteria for being readily biodegradable. exxonmobilchemical.com
Table 2: Influence of Alkyl Chain Structure on Ethoxylate Properties
| Property | Linear Alkyl Chain | Branched Alkyl Chain (C9-C11) | Impact of Branching |
|---|---|---|---|
| Pour Point | Higher | Lower | Improved low-temperature fluidity and handling. exxonmobilchemical.com |
| Wetting Speed | Slower | Faster | Enhanced performance in applications requiring rapid surface coverage. exxonmobilchemical.com |
| Gel Phase Formation | More prone to gelling | Fewer gel phases | Easier to handle and dilute in aqueous solutions. exxonmobilchemical.com |
| Biodegradability | Generally high | Readily biodegradable | Meets ultimate biodegradation criteria. exxonmobilchemical.comexxonmobilchemical.com |
Interfacial Science and Mechanistic Action in Engineered Systems
Surfactant Adsorption Dynamics at Heterogeneous Interfaces
Alcohols, (C9-11)-branched, ethoxylated, are a class of nonionic surfactants engineered for high performance in various industrial applications. stobec.com Their efficacy stems from their molecular structure, which consists of a hydrophobic branched alkyl chain (C9-11) and a hydrophilic polyethylene (B3416737) glycol ether chain. stobec.com This amphiphilic nature drives their migration to and orientation at interfaces, leading to a significant reduction in interfacial energy.
A primary function of surfactants like ethoxylated (C9-11)-branched alcohols is to lower the interfacial tension (IFT) between two immiscible liquid phases, such as oil and water. exxonmobilchemical.comnih.gov The surfactant molecules accumulate at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic ethoxylated heads remaining in the aqueous phase. nih.gov This adsorption at the interface reduces the cohesive forces between molecules of the same phase, effectively lowering the energy required to maintain the boundary between them. nih.gov
The effectiveness of a surfactant is often quantified by its ability to lower surface tension to a minimum value. exxonmobilchemical.com As the concentration of Alcohols, (C9-11)-branched, ethoxylated increases in an aqueous solution, more surfactant molecules adsorb at the interface, leading to a progressive decrease in interfacial tension. nih.gov This phenomenon is crucial for the formation and stabilization of emulsions, where one liquid is dispersed as droplets within another. valetchem.co.uk Ethoxylates based on branched alcohols are particularly effective at reducing the surface tension of water and the interfacial tension between water and organic liquids. exxonmobilchemical.com
The rate at which equilibrium surface tension is achieved is also a critical factor in many high-speed industrial processes. exxonmobilchemical.com Ethoxylates derived from branched alcohols, such as the (C9-11) variants, have been shown to reach the desired surface tension more rapidly than their linear alcohol ethoxylate counterparts. exxonmobilchemical.com
The interaction of Alcohols, (C9-11)-branched, ethoxylated with solid surfaces is fundamental to their function as wetting agents. stobec.com Wetting is the process by which a liquid spreads over a solid surface, a phenomenon governed by the balance of adhesive forces between the liquid and solid and cohesive forces within the liquid. These surfactants enhance wetting by adsorbing onto the solid surface, which lowers the solid-liquid interfacial tension and reduces the contact angle of the aqueous solution on the substrate. pcc.eu
Research demonstrates that the branched structure of the hydrophobic tail significantly enhances wetting performance compared to linear analogues. exxonmobilchemical.com This superior wetting power is essential in applications requiring rapid and even application of a liquid formulation onto a surface, such as in textiles, agrochemicals, and industrial cleaning. exxonmobilchemical.compcc.eu For instance, in the standardized Draves test, which measures the time required for a surfactant solution to wet a standard cotton skein, ethoxylates based on branched alcohols show significantly reduced wetting times compared to linear alcohol ethoxylates of similar molecular weight. exxonmobilchemical.com This efficiency translates to faster processing times in industrial settings. exxonmobilchemical.com
Table 1: Comparative Wetting Performance
| Surfactant Type | Test Method | Wetting Time | Performance Advantage |
| Ethoxylated Branched Alcohol | Draves test (1g/L solution) | ~4 seconds | 3 times lower than comparable linear alcohol ethoxylates. exxonmobilchemical.com |
| Ethoxylated Linear Alcohol | Draves test (1g/L solution) | ~12 seconds | Standard benchmark. exxonmobilchemical.com |
This enhanced performance is attributed to the geometry of the branched alkyl chains, which disrupts the packing of surfactant molecules at the interface, allowing for faster migration and more effective surface coverage.
Micellization Behavior and Supramolecular Assembly in Aqueous Media
In aqueous solutions, once the interfaces are saturated with surfactant molecules, a critical concentration is reached above which the molecules begin to self-assemble into organized aggregates known as micelles. windows.netwikipedia.org This process, termed micellization, is a key characteristic of surfactants and is fundamental to their detergency and solubilization capabilities. stobec.comcollectionscanada.ca
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a bulk phase at which micelles begin to form. windows.net Below the CMC, the surfactant molecules exist primarily as monomers in the solution or at interfaces. windows.net Above the CMC, any further addition of surfactant leads to the formation of more micelles. acs.org The CMC is a crucial parameter as it represents the point of maximum surface tension reduction and the onset of solubilization properties. exxonmobilchemical.com The efficiency of a surfactant is inversely related to its CMC; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve maximum surface activity.
The CMC can be determined by monitoring changes in various physicochemical properties of the surfactant solution as a function of concentration. nih.gov Common methods include measuring surface tension, conductivity, and using spectroscopic techniques with probes like pyrene. nih.govcsfarmacie.cz A plot of surface tension versus the logarithm of surfactant concentration typically shows a sharp break point, which corresponds to the CMC. ugr.es
For Alcohols, (C9-11)-branched, ethoxylated, the CMC is influenced by their molecular structure. Compared to their linear counterparts, branched alcohol ethoxylates generally exhibit higher CMC values. exxonmobilchemical.com This means they are less efficient at forming micelles, but they are often more effective at reducing the minimum achievable surface tension. exxonmobilchemical.com
Table 2: Surfactant Properties of Branched vs. Linear Alcohol Ethoxylates
| Property | Ethoxylated Branched Alcohols | Ethoxylated Linear Alcohols | Significance |
| CMC | Higher | Lower | Indicates the concentration at which micelle formation begins. exxonmobilchemical.com |
| Minimum Surface Tension | Lower | Higher | Indicates the maximum effectiveness in reducing surface tension. exxonmobilchemical.com |
| Rate of Wetting | Faster | Slower | Crucial for dynamic applications requiring rapid surface coverage. exxonmobilchemical.com |
Structural Determinants of Micellar Properties (Alkyl Branching, Ethoxylate Chain Length)
The properties of the micelles formed by Alcohols, (C9-11)-branched, ethoxylated are dictated by their molecular architecture, specifically the branching of the C9-11 alkyl chain and the length of the polyoxyethylene (ethoxylate) chain. ugr.esnih.gov
Alkyl Branching: The branched nature of the hydrophobic tail affects how the surfactant molecules pack into a micelle. The branching creates steric hindrance, making it more difficult for the molecules to arrange themselves into a compact structure. This leads to looser, less-ordered micelles and is a contributing factor to the higher CMC observed for branched surfactants compared to linear ones. exxonmobilchemical.com However, this same steric effect can be advantageous, as it disrupts the formation of highly viscous gel phases that can occur when diluting concentrated surfactant solutions, thus improving product handling. exxonmobilchemical.com
Ethoxylate Chain Length: The length of the hydrophilic ethoxylate (EO) chain plays a critical role in the surfactant's solubility and micellar properties. ugr.es Increasing the degree of ethoxylation generally increases the surfactant's water solubility and its hydrophilic-lipophilic balance (HLB). exxonmobilchemical.com A longer EO chain increases the steric repulsion between head groups at the micelle surface, which can lead to an increase in the CMC. ugr.es Conversely, the micellization entropy tends to increase with a higher degree of ethoxylation, as the desolvation of the oxyethylene units is a major contributing factor to the positive entropy of micellization for polyethoxylated nonionic surfactants. ugr.es Studies on linear alcohol ethoxylates show that the mechanism of biodegradation is also affected by the ethoxylate number. nih.gov
Micellization is a spontaneous process driven by favorable changes in the thermodynamics of the system. The thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide insight into the driving forces behind the self-assembly process. capes.gov.br These parameters can be calculated from the temperature dependence of the CMC. capes.gov.brulster.ac.uk
The Gibbs free energy of micellization (ΔG°mic) for surfactants is always negative, indicating that micelle formation is a spontaneous process. researchgate.net The primary driving force for micellization in aqueous solutions is the hydrophobic effect. The positive entropy change (ΔS°mic > 0) resulting from the release of structured water molecules from around the hydrophobic alkyl chains into the bulk water is typically the dominant contributor to the negative ΔG°mic. ugr.es
The enthalpy of micellization (ΔH°mic) is often small and can be positive (endothermic) or negative (exothermic). ugr.es For many nonionic ethoxylated surfactants, the process is endothermic, requiring energy to break hydrogen bonds between the ethoxylate groups and water molecules during their transfer into the micelle. ugr.es Both ΔH°mic and ΔS°mic can be influenced by temperature and the surfactant's molecular structure. researchgate.net For instance, an increase in the length of the alkyl chain or the degree of ethoxylation generally leads to an increase in the enthalpy of micellization. ugr.es
Emulsification and Dispersion Stabilization Mechanisms
The efficacy of Alcohols, (C=9~11)-branched, ethoxylated as a surface-active agent is rooted in its amphiphilic molecular structure, which features a hydrophobic branched alkyl chain and a hydrophilic polyethylene glycol chain. This structure allows it to position itself at the interface between immiscible phases, such as oil and water, or between a liquid and a solid particle, thereby lowering interfacial tension and enabling the formation of stable emulsions and dispersions.
Microemulsion and Macroemulsion Formation and Stability
This compound is an effective emulsifier for creating both oil-in-water (O/W) and water-in-oil (W/O) emulsions. valetchem.co.ukstobec.com Emulsions are broadly classified into macroemulsions and microemulsions based on their thermodynamic stability and droplet size. researchgate.net
Macroemulsions are kinetically stable systems, meaning they can remain stable for a period but will eventually separate. They consist of droplets of one liquid dispersed in another, with droplet sizes large enough to scatter light, rendering the emulsion opaque. researchgate.net The formation of stable macroemulsions using this compound is attributed to its ability to form a protective film at the oil-water interface, creating a steric barrier that prevents droplet coalescence.
Microemulsions, by contrast, are thermodynamically stable, transparent, and isotropic mixtures. researchgate.net Their dispersed droplets are significantly smaller, typically under 50 nanometers, which does not scatter visible light. researchgate.net The formation of microemulsions often requires a specific balance of oil, water, surfactant, and sometimes a co-surfactant (like a short-chain alcohol). researchgate.netresearchgate.net The branched structure of the C9-11 alcohol ethoxylate provides unique interfacial properties compared to its linear counterparts, influencing the curvature of the surfactant film and the range of conditions under which a stable microemulsion can form. exxonmobilchemical.com Its non-ionic nature makes its emulsifying properties less sensitive to changes in pH or the presence of electrolytes. stobec.com
Table 1: Comparison of Emulsion Types
| Feature | Macroemulsion | Microemulsion |
|---|---|---|
| Thermodynamic Stability | Kinetically Stable (Unstable) | Thermodynamically Stable |
| Appearance | Opaque, Cloudy | Transparent, Translucent |
| Droplet Size | > 100 nm | < 50 nm |
| Formation | Requires significant energy input | Often forms spontaneously |
| Light Scattering | Strong | Weak to None |
| Reference | researchgate.net | researchgate.netresearchgate.net |
Mechanisms of Particulate and Colloid Dispersion
The stabilization of solid particles and colloids in a liquid medium is another critical function of this compound. valetchem.co.uk In these systems, the surfactant adsorbs onto the surface of the particles. The hydrophobic alkyl portion of the surfactant has a strong affinity for the particle surface, especially if the particle is hydrophobic, while the hydrophilic ethoxylated chains extend into the liquid medium (typically aqueous).
This process stabilizes the dispersion through a mechanism known as steric hindrance or steric stabilization. The extended hydrophilic chains form a protective layer around each particle. When two particles approach each other, these layers begin to overlap and compress, leading to a repulsive force that prevents the particles from aggregating or flocculating. This mechanism is particularly effective for branched-chain ethoxylates, as the branching can create a bulkier, more effective steric barrier than a linear chain of equivalent molecular weight. This surfactant is noted to have a positive effect on sedimentation processes, indicating its utility in managing particulate matter in liquids. biosynth.com
Rheological Behavior in Complex Formulations
The rheological, or flow, properties of formulations are significantly influenced by the addition of surfactants. This compound imparts specific characteristics to the viscoelasticity of solutions and interacts with other rheology-modifying components.
Viscoelastic Properties of Aqueous Solutions and Dispersions
When dissolved in water above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The shape, size, and packing of these micelles dictate the viscoelastic properties of the solution. One of the key advantages of ethoxylates based on branched alcohols, such as the C9-11 variant, is their tendency to form fewer gel phases in aqueous solutions compared to linear alcohol ethoxylates of a similar molecular weight. exxonmobilchemical.com
Gel phases are highly viscous, structured liquid crystalline phases that can make a product difficult to pour, pump, or mix. exxonmobilchemical.com By avoiding these gel regions, formulations containing branched-chain ethoxylates remain fluid and more easily handleable over a wider range of concentrations. exxonmobilchemical.com This provides a significant advantage in manufacturing and application, ensuring consistent product flow and easier processing.
Table 2: Typical Properties of this compound (6.0-6.5 moles EO)
| Property | Value |
|---|---|
| Appearance at 25°C | Clear to slightly hazy liquid |
| Hydrophile-Lipophile Balance (HLB) | 12.4 |
| Viscosity at 38°C (100°F) | 22 cps |
| Cloud Point (1% Aqueous Solution) | 47°C - 58°C |
| pH (1% Aqueous Solution) | 5.5 - 6.5 |
| Reference | stobec.com |
Interactions with Polymeric Systems and Rheology Modifiers
In many advanced formulations, this compound is used in conjunction with polymers and other rheology modifiers to achieve a desired texture and stability. As a non-ionic surfactant, it is generally compatible with a wide range of other ingredients, including anionic, cationic, and amphoteric surfactants, as well as most polymeric thickeners. stobec.com
The interaction between this surfactant and polymers can be complex. In some cases, associative thickeners (polymers with hydrophobic groups) can form a network with the surfactant micelles, leading to a synergistic increase in viscosity. The branched structure of the surfactant can influence the geometry and strength of these interactions. Because it is non-ionic, it is less likely to cause polymer precipitation or coil collapse due to charge-based interactions, which can occur with ionic surfactants. Its ability to remain stable and functional in complex systems containing various electrolytes and polymers makes it a versatile component for formulators seeking to control rheology without compromising system stability. stobec.com
Applications in Technical and Industrial Systems
Formulation Science in Detergency and Cleaning Products
In the realm of cleaning products, (C9-C11)-branched, ethoxylated alcohols are a key component, contributing to the efficacy and stability of various formulations. stobec.com They are compatible with a wide range of other surfactant types, including anionic, cationic, and other non-ionic surfactants, allowing for the creation of synergistic cleaning systems. pcc.eu
(C9-C11)-branched, ethoxylated alcohols are highly effective in hard surface cleaning formulations due to their ability to reduce surface tension and emulsify oily and greasy soils. apcpure.com Their unique molecular structure allows for the efficient cleaning of surfaces like glass and stainless steel, often leaving a residue-free finish. puracy.com The performance of these surfactants can be influenced by the degree of ethoxylation. For instance, narrow-range ethoxylates, which have a more defined distribution of ethylene (B1197577) oxide units, can offer more targeted and effective performance in degreasing applications.
| Property | Value | Source |
| Appearance at 25°C | Clear to slightly hazy liquid | stobec.com |
| Average Moles of EO | 6.0-6.5 | stobec.com |
| HLB (Hydrophile-Lipophile Balance) | 12.4 | stobec.com |
| pH (1% Aqueous) | 5.5-6.5 | stobec.com |
| Cloud Point (1% Aqueous) | 47-58 °C (116-136 °F) | stobec.com |
This table presents typical properties of a C9-11 alcohol ethoxylate used in hard surface cleaners.
In laundry detergents, (C9-C11)-branched, ethoxylated alcohols play a crucial role in the removal of particulate and greasy soils from fabrics. google.com Their effectiveness is particularly noted in formulations with low phosphate (B84403) levels. google.com The HLB value of the non-ionic surfactant is a key parameter, with values between 10 and 13.5 showing especially useful particulate soil removal performance. google.com
For automatic dishwashing detergents, the low-foaming characteristics of certain (C9-C11)-branched, ethoxylated alcohols are highly advantageous. In a study on anionic dishwashing liquids, the addition of a C9-C11 alcohol ethoxylate (with 7 moles of ethylene oxide) to a base formulation of sodium lauryl ether sulfate (B86663) (SLES) and sodium α-olefin sulfonate (AOS) resulted in enhanced cleaning performance. researchgate.net The ternary anionic/non-ionic formulation exhibited a lower critical micelle concentration (CMC) and surface tension, which are indicative of improved detergency. researchgate.net The performance of these detergents can be negatively impacted by hard water, though certain formulations with enzymes show improved efficiency. researchgate.netnih.gov
| Formulation Component | Function | Source |
| (C9-C11)-branched, ethoxylated alcohols | Non-ionic surfactant for soil and grease removal | google.com |
| Cationic Surfactants | Enhance particulate soil removal in combination with non-ionics | google.com |
| Enzymes (e.g., Lipase, Protease, Amylase) | Breakdown of specific soils (fats, proteins, starches) | researchgate.netnih.gov |
| Builders (e.g., Sodium Carbonate, Sodium Citrate) | Water softening and alkalinity control | researchgate.netnih.gov |
This table outlines the roles of key components in laundry and dishwashing formulations containing (C9-C11)-branched, ethoxylated alcohols.
The degreasing performance of (C9-C11)-branched, ethoxylated alcohols is a key attribute for their use in industrial and institutional cleaners. pcc.eu These surfactants are effective in removing greasy soils from metal surfaces and other hard surfaces. pcc.eu The efficiency of degreasing compositions can be enhanced by combining these alcohol ethoxylates with other components, such as olefin components. google.com The degree of ethoxylation plays a significant role in optimizing degreasing performance. For instance, a C9-11 alcohol with a lower number of ethylene oxide (EO) units, such as 2.5 moles, is particularly effective in oil-based systems. google.com
A study on degreasing compositions showed that a mixture of C9 to C11 predominantly linear and primary alcohols with an average of about 6 oxyethylene units per molecule, in combination with an olefin, provided effective degreasing. google.com
Specialized Industrial Process Applications
Beyond cleaning formulations, (C9-C11)-branched, ethoxylated alcohols are integral to various specialized industrial processes, leveraging their surfactant properties to improve efficiency and final product quality.
In the textile industry, (C9-C11)-branched, ethoxylated alcohols are utilized for their wetting and emulsifying properties. pcc.eu They aid in the removal of oil stains that can occur during the weaving and knitting processes. pcc.eu Furthermore, they can improve the capillarity of dyes, leading to more uniform and efficient dyeing of fabrics. pcc.eupcc.eu The wetting time of a surfactant solution on a standard cotton skein, as measured by the Draves test, is a critical parameter in textile processing, and branched alcohol ethoxylates have been shown to significantly reduce wetting time compared to their linear counterparts. exactoinc.com
In paper processing, these surfactants are employed in the deinking of waste paper. A patent for a deinking process demonstrated that the use of a branched alcohol ethoxylate surfactant resulted in significant improvements in ink removal efficiency compared to a linear alcohol ethoxylate. google.com The study showed improved performance at various pH levels and temperatures. google.com Another study on flotation deinking found that non-ionic alcohol ethoxylated surfactants with an HLB range of 11.1–12.5 were effective dispersants. researchgate.net The brightness of the deinked pulp is a key measure of efficiency, and the use of these surfactants can lead to a substantial increase in brightness. researchgate.netpulpandpaper-technology.com
| Application | Function of (C9-C11)-branched, ethoxylated alcohol | Performance Metric | Source |
| Textile Processing | Wetting agent, emulsifier for oil stain removal, dye assistant | Draves Wetting Time, Uniform Dyeing | pcc.euexactoinc.com |
| Paper Deinking | Ink removal from waste paper through flotation | Ink Removal Efficiency (%), Brightness Gain (GE) | google.comresearchgate.netpulpandpaper-technology.com |
This table summarizes the functions and performance metrics of (C9-C11)-branched, ethoxylated alcohols in textile and paper processing.
(C9-C11)-branched, ethoxylated alcohols are incorporated into metalworking fluids as emulsifiers. stobec.com Their role is to create stable emulsions of oil and water, which are essential for the cooling and lubricating functions of the fluid during machining operations. The stability of these emulsions is critical for the performance and lifetime of the metalworking fluid. stle.org The selection of the emulsifier, along with the base oil type and water hardness, are key factors in formulating a stable metalworking fluid. stle.org The stability of the emulsion can be assessed by monitoring the droplet size distribution and the Turbiscan Stability Index (TSI) over time. stle.org Lower TSI values indicate better emulsion stability. stle.org Formulations containing PO-EO (propylene oxide-ethylene oxide) co-emulsifiers have shown enhanced foam control, which is another important characteristic for metalworking fluids. kaochemicals-eu.com
Utilization in Oil and Gas Sector (e.g., Acidizing Additives, Enhanced Oil Recovery Systems)
In the oil and gas industry, this class of ethoxylated alcohols is integral to formulations designed to maximize hydrocarbon extraction. valetchem.co.ukoffshore-technology.com They are key components in Chemical Enhanced Oil Recovery (CEOR) systems, where their primary function is to reduce interfacial tension between oil and water, thereby mobilizing residual oil trapped in reservoir rock. researchgate.netsciengine.com
A recently granted patent details a method for CEOR using a nonionic surfactant mixture of isomerized C9-11 ethoxylated alcohols. offshore-technology.com This composition is introduced into a subterranean formation to absorb, disperse, or imbibe within the rock, enhancing the recovery of hydrocarbon products. offshore-technology.com Research has shown that specific C9-C11 alcohol ethoxylates, such as NEODOL 91-8, are particularly effective in enhancing oil recovery from tight, fractured reservoirs. sciengine.com Furthermore, branched alkyl alcohol propoxylated sulfate surfactants, derived from branched alcohols, have demonstrated the ability to create the necessary low interfacial tension for EOR at dilute concentrations without the need for co-surfactants or alkaline agents. researchgate.net
The performance of these surfactants is often evaluated based on their ability to lower interfacial tension and their stability under reservoir conditions. The table below presents data on the performance of related branched surfactants in oil recovery applications.
| Surfactant Type | Application | Key Finding | Reference |
| Isomerized C9-11 Ethoxylated Alcohols | Enhanced Oil Recovery | Patented composition for introduction into subterranean formations to enhance hydrocarbon recovery. | offshore-technology.com |
| Branched Alkyl Alcohol Propoxylated Sulfates | Enhanced Oil Recovery | Effective at creating low interfacial tension at dilute concentrations (0.2 wt%); recovered 35-50% of residual oil in core flood tests. | researchgate.net |
| NEODOL 91-8 (C9-C11 Alcohol Ethoxylate) | Enhanced Oil Recovery | Reported to be effective for enhancing oil recovery in tight fractured reservoirs. | sciengine.com |
Role as Adjuvants in Agricultural Formulations
As adjuvants, they act as wetting agents and dispersants, improving the spray retention and spreading properties of the agricultural formulation on plant surfaces. crodaagriculture.com This ensures better coverage and allows for enhanced uptake of systemic or translaminar active ingredients by the target plant. crodaagriculture.com The use of defined branched alcohol alkoxylates as adjuvants for treating plants has been the subject of patent claims, highlighting their importance in agrotechnical applications. google.com Products are commercially available that are specifically designed to improve the performance of fungicidal applications or to be used as adjuvants in various pesticide formulations. crodaagriculture.comnouryon.com
Application in Paints, Coatings, and Polymer Emulsions (e.g., Polyethylene (B3416737) Wax Emulsification)
The emulsifying properties of Alcohols, (C9-11)-branched, ethoxylated, are highly valued in the production of paints, coatings, and polymer emulsions. valetchem.co.ukpcc.eu They are particularly effective as emulsifiers for polyethylene waxes, which are used in the paint and varnish industry. pcc.eu In this application, the ethoxylated alcohol acts as a stabilizer for the resulting microemulsion. pcc.eu
Certain grades, like ROKAnol® NL6W, are recognized as very good emulsifiers of polyethylene waxes. pcc.eu The resulting polyethylene emulsions are incorporated into paint and varnish formulations. pcc.eu The ability of these surfactants to act as wetting agents and dispersants also contributes to their utility in these applications. pcc.eupcc.eu
| Product Example | Degree of Ethoxylation (Avg. Moles EO) | Key Application Feature | Industry | Reference |
| ROKAnol® NL6W | Not Specified | Very good emulsifier of polyethylene waxes, acting as a stabilizer for the microemulsion. | Paint and Varnish | pcc.eu |
| ALCOHOL C9-11 | 6.0-6.5 | Excellent wetting agent and emulsifier for use in paints. | Paints | stobec.com |
Contributions to Wastewater Treatment Processes (e.g., Enhanced Sedimentation, Oil Slick Dispersion)
In the field of environmental management, Alcohols, (C9-11)-branched, ethoxylated, are utilized in wastewater treatment processes. apcpure.combiosynth.comcymitquimica.com Their surfactant properties are leveraged to address specific challenges in water purification.
Environmental Behavior and Biogeochemical Transformation
Aerobic Biodegradation Pathways and Kinetics
Under aerobic conditions, these branched alcohol ethoxylates undergo extensive degradation. researchgate.netexxonmobilchemical.com Studies have shown a high level of biodegradability for C8-C13 rich oxo-alcohols with 1-20 moles of ethoxylation, meeting the criteria for ready biodegradability. researchgate.netexxonmobilchemical.com
The primary aerobic biodegradation of alcohol ethoxylates proceeds through two main parallel pathways:
Central Fission: This is a predominant mechanism where the ether bond between the hydrophobic alkyl chain and the hydrophilic ethoxylate chain is cleaved. nih.govresearchgate.net This cleavage results in the formation of a long-chain alcohol and polyethylene (B3416737) glycol (PEG). europa.eupjoes.com The resulting long-chain alcohols are themselves readily biodegradable. europa.eu Central fission is a key initial step in the breakdown of these surfactants in the environment. nih.govresearchgate.net
Ethoxylate Chain Shortening (Ω-oxidation): This pathway involves the oxidation of the terminal alcohol group on the ethoxylate chain to a carboxylic acid, forming a carboxylated alcohol ethoxylate. nih.govresearchgate.net Subsequently, the ethoxylate chain is shortened by the removal of single ethylene (B1197577) oxide units. nih.gov This process can occur in parallel with central fission. nih.govresearchgate.net
Ultimate biodegradation refers to the complete breakdown of the surfactant molecule into carbon dioxide, water, and biomass. Following primary biodegradation, the resulting intermediates, such as fatty alcohols and PEGs, are further degraded. nih.gov The alkyl chains are subject to degradation, and the polyethylene glycol moiety is depolymerized through the stepwise cleavage of ether-bound ethylene oxide units. nih.gov Low-molecular-weight acids are formed, which can then be mineralized through metabolic pathways like the oxidative dicarbonic acid cycle or the glycerate pathway. nih.gov Studies have demonstrated that alcohol ethoxylates can achieve greater than 60% mineralization, indicating a high level of ultimate biodegradation. nih.gov
The rate of aerobic biodegradation of alcohol ethoxylates is influenced by their chemical structure:
Degree of Branching: Increased branching in the alkyl chain generally leads to slower biodegradation rates compared to their linear counterparts. exxonmobilchemical.com However, a single methyl group branch may not significantly impact biodegradability. heraproject.com Highly branched structures may not pass ready biodegradability tests as readily as linear or mono-branched structures. nih.govresearchgate.net
Ethoxylate (EO) Chain Length: The length of the ethoxylate chain can also affect the degradation pathway and kinetics. While some studies suggest that the ethoxylate number has little effect on the primary biodegradation rates of linear alcohol ethoxylates, it can influence the dominant degradation mechanism. nih.govresearchgate.net Fission of the central ether bond becomes more dominant with an increasing number of ethoxylate units. nih.govresearchgate.net Conversely, for both C8 and C10 ethoxylates, shorter-chain ethoxylates have been observed to degrade more rapidly than longer-chain ones. researchgate.net
Interactive Data Table: Aerobic Biodegradation of Branched Alcohol Ethoxylates
| Test Substance | Degree of Branching | Average EO Units | Biodegradation Result | Reference |
| C8-C13 rich oxo-alcohols | Branched | 1-20 | Readily biodegradable | researchgate.netexxonmobilchemical.com |
| Multibranched AE | Multibranched | 18 | >60% mineralization | nih.gov |
| Oxo-AE | Monobranched | 23 | >60% mineralization | nih.gov |
| C11br-3EO | Branched | 3 | Met 28-day threshold for ready biodegradability, but not 10-day window | exxonmobilchemical.com |
Anaerobic Biodegradation Processes in Environmental Compartments
Under anaerobic conditions, the biodegradability of alcohol ethoxylates is significantly influenced by the degree of branching in the alkyl chain. nih.gov While linear alcohol ethoxylates are generally considered to be well-biodegradable anaerobically, increased branching has a detrimental effect. nih.govcore.ac.uk
The primary anaerobic degradation pathway for linear alcohol ethoxylates involves the stepwise shortening of the ethoxylate chain, releasing acetaldehyde, until the lipophilic alkyl moiety is reached. researchgate.net This contrasts with the central fission pathway that is prominent in aerobic degradation. researchgate.net
Studies have shown that highly branched alcohol ethoxylates exhibit little to no significant degradation under anaerobic conditions. nih.govcore.ac.uk The steric hindrance caused by the alkyl branching appears to inhibit the initial step of ethoxylate chain shortening. nih.govcore.ac.uk One study found that a 2-ethyl-branched alcohol ethoxylate was only partially transformed to (2-ethyl-hexyloxy)-acetate, which was not further degraded. nih.govcore.ac.uk This suggests that the presence of branching can lead to the formation of persistent metabolites under anaerobic conditions.
Abiotic Degradation Mechanisms
Abiotic degradation processes, such as hydrolysis and photolysis, are not considered significant environmental fate pathways for alcohols, (C9-C11)-branched, ethoxylated. europa.eu
Due to their chemical structure, alcohol ethoxylates are stable to hydrolysis under typical environmental pH conditions (pH 4 to 9). europa.eu Similarly, they are not expected to undergo photolysis in the atmosphere, in water, or when adsorbed to soil and sediment surfaces. europa.eu Therefore, their removal from the environment is almost entirely dependent on biological degradation processes.
Environmental Distribution, Partitioning, and Transport
Adsorption to Soil and Sediment Matrices
Alcohols, (C=9-11)-branched, ethoxylated exhibits a strong affinity for adsorbing to soil and sediment. This characteristic is a primary factor in its environmental distribution, leading to its partitioning from water to solid phases. The sorption process is influenced by the chemical structure of the different homologues within the mixture, with hydrophobicity playing a key role.
Research on various alcohol ethoxylates (AEOs) has shown that sorption is a key removal mechanism in wastewater treatment plants, with up to 99% of AEOs being removed through a combination of sorption to sludge and aerobic degradation. ethz.ch In natural soil and sediment, mineral surfaces are the primary adsorption sites for AEOs. ethz.ch
A study on the transport of AEOs in natural agricultural soils revealed that the sorption process for most of the tested compounds followed a Freundlich isotherm. ethz.chnih.govresearchgate.net Interestingly, the sorption coefficient (Kd) was generally lower in experiments conducted under environmental flow conditions (infiltration experiments) compared to static batch experiments, suggesting that water movement can influence the extent of adsorption. ethz.chnih.govresearchgate.net The study also noted that for soils with low clay and organic carbon content, there was no clear dependence of the sorption coefficient on these soil properties. nih.govresearchgate.net
The table below summarizes the sorption behavior of alcohol ethoxylates in soil.
| Parameter | Observation | Source |
| Sorption Mechanism | Adsorption to mineral surfaces and organic carbon | ethz.ch |
| Sorption Isotherm | Follows a Freundlich isotherm for most homologues | ethz.chnih.govresearchgate.net |
| Effect of Flow | Sorption coefficient (Kd) is generally lower under flow conditions compared to static conditions | ethz.chnih.govresearchgate.net |
| Influence of Soil Properties | In low clay and organic carbon soils, Kd shows no clear dependence on these properties | nih.govresearchgate.net |
Movement and Fate in Aquatic and Terrestrial Ecosystems
Once released into the environment, the movement and ultimate fate of Alcohols, (C=9-11)-branched, ethoxylated are governed by a combination of transport and degradation processes.
In aquatic ecosystems , this chemical is considered to be toxic to marine life. puracy.com However, due to its high sorption potential and rapid biodegradation, the risk to aquatic environments at current exposure levels is considered low. exxonmobilchemical.comresearchgate.net A significant portion of the substance is expected to partition from the water column to the sediment. exxonmobilchemical.comresearchgate.net In wastewater treatment facilities, the removal of AEOs is highly efficient. ethz.ch
In terrestrial ecosystems , the strong adsorption to soil particles significantly limits the mobility of Alcohols, (C=9-11)-branched, ethoxylated. ethz.chnih.gov This reduces the potential for leaching into groundwater. The primary fate in the terrestrial environment is biodegradation by soil microorganisms. ethz.ch Studies on the transport of AEOs through soil columns have demonstrated that while some movement can occur, it is significantly retarded by sorption processes. ethz.chnih.govresearchgate.net The branching in the alcohol chain can influence the rate of biodegradation, with highly branched structures sometimes showing slower degradation rates compared to their linear counterparts. exxonmobilchemical.com However, branched AEOs, including those derived from C9-11 alcohols, have been shown to be readily biodegradable. exxonmobilchemical.comresearchgate.net
Bioaccumulation Potential in Organisms Within Environmental Contexts
The potential for Alcohols, (C=9-11)-branched, ethoxylated to bioaccumulate in organisms is considered to be low. puracy.comeuropa.eu This is primarily attributed to the rapid biotransformation and excretion of these substances by organisms. europa.eu
While the octanol-water partition coefficient (Kow) is often used to predict bioaccumulation potential, it is not a reliable measure for surfactants like alcohol ethoxylates due to their surface-active properties. exxonmobilchemical.com Therefore, experimental data and other lines of evidence are more informative.
A bioaccumulation study was conducted on a branched C11-rich oxo-alcohol with 3 moles of ethoxylation (C11br-3EO) in rainbow trout (Oncorhynchus mykiss). The results of this study demonstrated a low bioaccumulation potential. exxonmobilchemical.com Further supporting this, Bioconcentration Factor (BCF) and Biomagnification Factor (BMF) data for several iso-branched parent alcohols (C10, C12, and C13) and a branched C11-3EO ethoxylate have shown very low values. exxonmobilchemical.com The 5% lipid-normalized BCF for the parent alcohols ranged from 12 to 77 L/kg-ww, and BMF values were between 0.001 and 0.003 for both the parent alcohols and the C11-3EO ethoxylate. exxonmobilchemical.com
The table below presents data on the bioaccumulation potential of related alcohol ethoxylates.
| Substance | Organism | Parameter | Value | Source |
| Branched C11-rich oxo-alcohol, 3EO | Rainbow Trout (Oncorhynchus mykiss) | BMF | 0.001 - 0.003 | exxonmobilchemical.com |
| Iso-branched C10, C12, C13 parent alcohols | - | BCF (5% lipid-normalized) | 12 - 77 L/kg-ww | exxonmobilchemical.com |
| Iso-branched C10, C13 parent alcohols | - | BMF | 0.001 - 0.003 | exxonmobilchemical.com |
Formation and Persistence of Environmental Metabolites
The biodegradation of Alcohols, (C=9-11)-branched, ethoxylated proceeds through several pathways, leading to the formation of various metabolites. The primary degradation involves the cleavage of the molecule into a long-chain alcohol and a polyethylene glycol (PEG) chain. nih.gov
The resulting long-chain fatty alcohols are typically readily biodegradable. nih.gov The polyethylene glycol chain undergoes further degradation. Studies on the biodegradation of fatty alcohol ethoxylates in sewage treatment plants have identified uncharged and carboxylated polyethylene glycols (PEG-Cs) as prominent metabolites. nih.gov The formation of these PEG-Cs suggests that the degradation of the ethoxylate chain can occur through the oxidation of the terminal alcohol group to a carboxylic acid. nih.gov
The persistence of these metabolites in the environment is a key consideration. While PEGs are used in a wide variety of products and their concentrations in wastewater can be significant, they are generally considered to have low toxicity to organisms. nih.gov However, their presence in surface waters can impact the bioavailability and toxicity of other pollutants. nih.gov The carboxylated metabolites (PEG-Cs) have been detected in the flowback and produced water from hydraulic fracturing, where they may be present as impurities or degradation products of PEG-based additives. nih.govbibsonomy.org The ultimate fate of these carboxylated metabolites involves further biodegradation, although the specific rates and pathways in different environmental compartments like soil and sediment are still an area of active research. oup.com
The primary degradation pathways and resulting metabolites are summarized in the table below.
| Degradation Pathway | Initial Metabolites | Subsequent Metabolites | Persistence |
| Central Cleavage | Long-chain branched alcohol, Polyethylene glycol (PEG) | Fatty acids (from alcohol), Carboxylated polyethylene glycols (PEG-Cs) | Long-chain alcohols and fatty acids are readily biodegradable. PEGs and PEG-Cs are subject to further, slower degradation. |
Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of alcohol ethoxylates. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analytes.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detailed characterization of alcohol ethoxylates directly in various matrices. epa.gov This method allows for the separation, identification, and quantification of individual homologues (compounds with the same number of ethoxy units but different alkyl chain lengths) and oligomers (compounds with the same alkyl chain but a different number of ethoxy units).
Typically, reversed-phase liquid chromatography is employed, which separates the alcohol ethoxylate species primarily based on the length of their alkyl chains. researchgate.net The subsequent detection by mass spectrometry provides a second dimension of separation based on the mass-to-charge ratio, which distinguishes the different ethoxylate chain lengths. researchgate.net The use of tandem mass spectrometry (MS/MS) with modes like scheduled multiple-reaction monitoring (sMRM) is crucial for selectively monitoring hundreds of specific analyte transitions, ensuring high sensitivity and specificity even in complex samples. epa.gov
Research has demonstrated that LC-MS/MS can analyze a wide range of ethoxymers, for instance, those containing 2 to 20 ethoxy units, within a short run time of approximately 11 minutes. epa.gov Detection limits can be as low as 0.1 picograms injected, although sensitivity tends to decrease as the number of ethoxy units increases. epa.gov Quantification is performed using external calibration with appropriate standards, which is critical as the response of different ethoxymers can vary by orders of magnitude. epa.gov
Table 1: Example LC-MS/MS Parameters for Alcohol Ethoxylate Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol (B129727) researchgate.netresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode researchgate.net |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Scan Mode | Scheduled Multiple Reaction Monitoring (sMRM) epa.gov |
| Typical Run Time | ~11 minutes epa.gov |
| Derivatization | Often not required, but can be used to improve ionization epa.govresearchgate.net |
Gas chromatography is generally suited for volatile and thermally stable compounds. Due to their high boiling points and potential for thermal degradation, direct analysis of long-chain alcohol ethoxylates by GC is challenging. researchgate.net Therefore, applications of GC and GC-MS typically involve the analysis of the precursor alcohols or require a derivatization step to increase the volatility of the ethoxylate oligomers. researchgate.netnih.gov
A common derivatization technique is silylation, where the terminal hydroxyl group of the ethoxylate is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable TMS-derivatized product that can be eluted on a high-temperature GC column. researchgate.net The resulting products can then be identified by a mass spectrometer (GC-MS), which provides mass information corresponding to the TMS-derivatized molecules. researchgate.net This derivatization not only increases volatility but also improves chromatographic efficiency and selectivity. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for profiling the ethoxylate (EO) distribution of alcohol ethoxylates. The separation can be tailored by selecting the appropriate chromatography mode.
Normal-Phase HPLC: This mode separates the oligomers based on the number of ethoxylate groups. The stationary phase is polar (e.g., silica), and a nonpolar mobile phase is used. Molecules with more EO groups (which are more polar) are retained longer on the column, allowing for effective separation of the ethoxylate distribution. researchgate.net
Reversed-Phase HPLC: In this mode, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, separation is primarily driven by the length of the alkyl chain. researchgate.net This is useful for separating the C9, C10, and C11 homologues from each other.
For detection, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. google.com Alternatively, a UV detector can be employed if the alcohol ethoxylates are derivatized with a UV-active compound, such as phenyl isocyanate. researchgate.net
Electrophoretic Separation Methods for Complex Mixtures
Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of complex surfactant mixtures. Its various modes can be applied to analyze charged or neutral species.
Capillary electrophoresis encompasses several techniques applicable to surfactant analysis. For nonionic surfactants like Alcohols, (C9-11)-branched, ethoxylated, direct analysis is challenging as they lack charge. However, indirect methods or specific CE modes can be used.
Micellar Electrokinetic Chromatography (MEKC): This is the most common CE mode for analyzing neutral compounds. A surfactant (different from the analyte) is added to the buffer above its critical micelle concentration (CMC) to act as a pseudo-stationary phase. The neutral analyte molecules partition between the aqueous buffer and the micelles, and separation occurs based on these differential partitioning coefficients. nih.gov
Capillary Zone Electrophoresis (CZE): While primarily for charged species, CZE can be used if the alcohol ethoxylates are derivatized to introduce a charge. For example, derivatization to form alcohol ethoxy sulfates would allow for separation in CZE. researchgate.net
Capillary Gel Electrophoresis (CGE): This technique separates molecules based on size as they migrate through a polymer-filled capillary, and could potentially be used to resolve oligomers of different ethoxylate chain lengths. nih.gov
These CE methods are known for their high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is crucial for accurate and reliable analysis, often involving pre-concentration and derivatization to improve the analytical properties of the target compounds.
For aqueous samples, solid-phase extraction (SPE) is a common pre-concentration and clean-up step. It can effectively extract alcohol ethoxylates from a water matrix, with absolute recoveries reported in the range of 37% to 69%. epa.gov
Derivatization is a key strategy to enhance detectability and/or chromatographic performance. The terminal hydroxyl group of the alcohol ethoxylate is the primary site for these reactions. Several reagents have been successfully used for the analysis of alcohol ethoxylates:
Phthalic Anhydride (B1165640): Reacts with the hydroxyl group to form a derivative that provides stable and clean negative ion spectra in LC/ESI-MS, reducing background ions compared to positive ion analysis. northumbria.ac.uksigmaaldrich.com
2-Sulfobenzoic Anhydride: Converts the terminal hydroxyl group into a sulfonic acid group. This ensures uniform and effective ionization by electrospray (ESI) for all species, including the free alcohols and oligomers with few ethoxylate units. nih.gov
Phenyl Isocyanate: Used to add a UV-active chromophore to the molecule, enabling sensitive detection by HPLC-UV. It can also be used for LC-MS/MS analysis. researchgate.netresearchgate.net
2-fluoro-N-methylpyridinium p-toluenesulfonate: This reagent imparts a permanent positive charge on each surfactant species, allowing for effective detection of all components, including the parent fatty alcohols, by electrospray MS. rsc.orgnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating agent used to increase the volatility of the ethoxylates for GC analysis. researchgate.net
Table 2: Common Derivatization Reagents for Alcohol Ethoxylate Analysis
| Reagent | Purpose | Analytical Technique |
| Phthalic Anhydride | Improves ionization for MS, stable derivative northumbria.ac.uksigmaaldrich.com | LC-MS |
| 2-Sulfobenzoic Anhydride | Ensures uniform ionization across all oligomers nih.gov | LC-MS |
| Phenyl Isocyanate | Adds UV chromophore for HPLC-UV detection researchgate.net | HPLC-UV, LC-MS/MS |
| 2-fluoro-N-methylpyridinium p-toluenesulfonate | Imparts a permanent positive charge for MS detection nih.gov | LC-MS |
| BSTFA | Increases volatility for GC analysis researchgate.net | GC, GC-MS |
Spectroscopic and Advanced Imaging Techniques for Interfacial and Microstructural Studies
The performance of surfactants like Alcohols, (C=9–11)-branched, ethoxylated is intrinsically linked to their behavior at interfaces and their self-assembly into microstructures such as micelles in solution. Advanced techniques like Small-Angle X-ray Scattering (SAXS) and Confocal Laser-Scanning Microscopy (CLSM) are pivotal in providing insights into these nanoscale and mesoscale phenomena.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful, non-destructive technique used to analyze the nanoscale structure of materials. researchgate.net It provides information on the size, shape, and arrangement of particles or molecular aggregates in the size range of 1 to 100 nanometers. researchgate.netnih.gov In the context of branched alcohol ethoxylates, SAXS is instrumental in characterizing the micelles they form in aqueous solutions.
Micelle Characterization: Research on various nonionic and gemini (B1671429) surfactants has demonstrated the utility of SAXS in determining the structure of their aggregates. rsc.org For Alcohols, (C=9–11)-branched, ethoxylated, SAXS can be employed to determine key parameters of the micelles formed above the critical micelle concentration (CMC). Studies on other surfactant systems have successfully used SAXS to elucidate micellar shape (e.g., spherical, ellipsoidal, or wormlike) and size. rsc.orgnih.gov For instance, investigations into gemini surfactants have revealed the formation of ellipsoidal micelles at low concentrations. rsc.org
Dynamic and Environmental Effects: SAXS can be used to study how changes in concentration, temperature, or the addition of other substances (like oils or preservatives) affect the micellar structure. researchgate.netnih.gov For example, studies on other nonionic surfactants have shown that temperature increases can induce growth in micelle size. researchgate.net
Confocal Laser-Scanning Microscopy (CLSM)
CLSM is an advanced optical imaging technique that allows for the three-dimensional reconstruction of a sample by imaging thin sections. epa.gov It is particularly useful for visualizing fluorescently-labeled components within a complex system, providing insights into the spatial distribution of different phases and structures.
Visualization of Microstructures: In the study of surfactant systems, CLSM can be used to visualize the microstructure of emulsions and foams stabilized by Alcohols, (C=9–11)-branched, ethoxylated. By labeling either the surfactant itself, the oil phase, or the aqueous phase with a fluorescent dye, it is possible to directly observe the formation and stability of droplets or films.
Interfacial Phenomena: CLSM allows for the inspection of internal particle structures without prior sample destruction. epa.gov This capability is valuable for understanding how the branched alcohol ethoxylate partitions between different phases and adsorbs at interfaces. While specific CLSM studies on C9-C11 branched ethoxylates are not readily available in public literature, the technique has been successfully applied to study the particle wall composition and drug localization in microparticles prepared with various polymers and surfactants. epa.gov
The combination of these advanced techniques provides a detailed picture of the interfacial and microstructural properties of branched alcohol ethoxylates, which is essential for optimizing their performance in various applications, from industrial cleaning to agricultural formulations. doi.org
Development of Quantitative Analytical Methods for Environmental Monitoring
The widespread use of alcohol ethoxylates (AEs) in household and industrial products necessitates the development of sensitive and specific analytical methods to monitor their presence and fate in the environment. puracy.combiosynth.com Due to their high production volume, surfactants and their metabolites can be found in aquatic environments at relatively high concentrations compared to other micropollutants. rsc.org
Several sophisticated analytical methods have been developed for the quantitative analysis of AEs, including the C9-C11 branched homologues, in environmental matrices such as wastewater, surface water, and sediment. researchgate.net
Chromatographic and Mass Spectrometric Techniques
The complexity of commercial AE mixtures, which consist of a range of alkyl chain lengths and ethoxymer distributions, requires powerful separation and detection techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a widely used and highly effective method for the analysis of AEs. doi.orgacs.org Electrospray ionization (ESI) is a common interface, allowing for the sensitive detection of the various ethoxymers. doi.org A novel derivatization step using phthalic anhydride has been developed to improve the analysis of ethoxylates in a single run, yielding stable derivatives and cleaner spectra in negative ion mode. acs.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and faster analysis times compared to conventional HPLC-MS. rsc.org A rapid UPLC-MS/MS method has been developed for the simultaneous analysis of 152 different AEO and alkylphenol ethoxylate (APEO) homologues within an 11-minute run time. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for AE analysis, often after derivatization of the hydroxyl group to make the compounds more volatile. One approach involves the detection of hydrogen bromide-derivatized homologs. researchgate.net
Sample Preparation and Extraction
Effective extraction and pre-concentration are critical steps for achieving low detection limits in complex environmental samples.
Solid-Phase Extraction (SPE): This is a common technique for cleaning up and concentrating AEs from aqueous samples. rsc.orgacs.org The use of automated SPE systems can improve reproducibility and sample throughput. acs.org Research has shown that adding methanol to the sample prior to loading can enhance the recovery of a wide range of AE homologues by reducing hydrophobic losses. acs.org
Accelerated Solvent Extraction (ASE): For solid matrices like sediment and sludge, ASE has been found to be a more efficient extraction technique compared to ultrasonic or Soxhlet extraction. acs.org
Method Performance and Environmental Levels
The developed analytical methods have been validated and applied to real-world environmental samples, providing valuable data on the occurrence and removal of AEs in wastewater treatment plants (WWTPs).
| Parameter | Value/Finding | Reference |
|---|---|---|
| Analytical Technique | LC/ESI-MS with phthalic anhydride derivatization | acs.org |
| Sample Matrix | Sewage Effluent | acs.org |
| Spiking Level | 100 µg/L total AE | acs.org |
| Recovery Range | 55 - 117% for 126 species | acs.org |
| Method Detection Limit (MDL) | 0.02 µg/L for individual ethoxylates | acs.org |
| Measured Concentrations in WWTP | Influent: ~5000 µg/L | acs.org |
| Effluent: ~7 µg/L | ||
| Analytical Technique | UPLC-MS-MS | rsc.org |
| Sample Matrix | Surface Sediment | rsc.org |
| Extraction Recovery | 61 - 102% | rsc.org |
| Limits of Detection (LOD) | Usually below 0.5 ng/g | rsc.org |
| Measured Concentrations in Sediment (heavily impacted area) | up to 1,500 ng/g for AEOs | rsc.org |
These quantitative methods demonstrate that while AEs are present in wastewater influents at significant concentrations, modern wastewater treatment processes are highly effective at removing them, with removal efficiencies often exceeding 97-98%. acs.orgresearchgate.net The development and application of these robust analytical methods are essential for ongoing environmental risk assessment and ensuring the environmental safety of surfactants like Alcohols, (C=9–11)-branched, ethoxylated.
Theoretical and Computational Modeling of Performance and Environmental Fate
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties or biological activity. ecetoc.org These models are instrumental in predicting the characteristics of surfactants without the need for extensive and time-consuming experimental measurements. researchgate.net
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which molecules begin to self-assemble into micelles. tandfonline.comfirp-ula.org Predicting CMC is a primary focus of QSPR studies for nonionic surfactants. researchgate.netnih.gov These models establish a mathematical relationship between the logarithm of the CMC and various molecular descriptors calculated from the surfactant's structure. tandfonline.comtandfonline.com
A general QSPR approach for a diverse set of nonionic surfactants, including ethoxylated alcohols, has been developed using topological descriptors derived from the hydrophobic portion of the molecule. acs.org For linear alkyl ethoxylates, highly accurate predictions have been achieved using parameters as straightforward as the alkane carbon number and the number of ethylene (B1197577) oxide groups. firp-ula.org
Key molecular descriptors found to be significant in modeling the CMC of nonionic surfactants include:
Constitutional Descriptors: Molecular weight (Mw). tandfonline.comtandfonline.com
Topological Descriptors: Kier & Hall connectivity index, which describes the structural complexity of the hydrophobic group. firp-ula.orgacs.org
Physicochemical Descriptors: The octanol-water partition coefficient (log P), polarizability (α), Van der Waal's surface area, and energy of hydration. tandfonline.comtandfonline.com
Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used to build these models. researchgate.netmdpi.com For a large dataset of nonionic surfactants, a well-regressed MLR model demonstrated a high coefficient of determination (R² = 0.9889), indicating a strong correlation between the selected descriptors and the CMC. tandfonline.comtandfonline.com The descriptors contributing most significantly to these models are typically related to the size of the hydrophobic and hydrophilic groups and the structural complexity of the hydrophobe. acs.org
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (Mw) | Total mass of the surfactant molecule. tandfonline.comtandfonline.com |
| Physicochemical | Partition Coefficient (log P) | Represents the hydrophobicity of the molecule. tandfonline.comtandfonline.com |
| Physicochemical | Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field. tandfonline.comtandfonline.com |
| Topological | Zeroth-Order Connectivity Index | Relates to the size of the hydrophobic fragment. firp-ula.org |
| Geometrical | Van der Waal's Surface Area | The total surface area of the molecule. tandfonline.comtandfonline.com |
QSAR models are crucial for assessing the environmental fate of surfactants by predicting parameters like adsorption to soil and sediment and the rate of biodegradation. ecetoc.orgeuropa.eu
Adsorption Coefficients: The tendency of a chemical to adsorb to organic carbon in soil and sludge is quantified by the soil organic carbon-water partitioning coefficient (Koc). For alcohol ethoxylates, a high adsorption potential is expected due to their surface-active nature. europa.eu A specific QSAR has been developed to predict Koc for alcohol ethoxylates based on their structural characteristics: the number of carbon atoms in the alkyl chain (C) and the number of ethylene oxide units (EO). heraproject.com
QSAR Equation for Koc: logKoc = 0.322C + 0.047EO – 0.196 (R² = 0.53) heraproject.com
This equation indicates that the adsorption potential increases with both the length of the hydrophobic carbon chain and, to a lesser extent, the length of the hydrophilic ethoxylate chain. heraproject.com
Biodegradation Rates: Predicting whether a chemical is "readily biodegradable" is a key requirement for environmental risk assessment under regulations like REACH. nih.gov QSAR models for biodegradation correlate molecular structure with the outcome of standardized biodegradability tests. nih.gov For branched alcohol ethoxylates, studies have shown a high level of biodegradability, meeting the criteria for "readily biodegradable". researchgate.netexxonmobilchemical.com However, it is also recognized that an inverse relationship can exist between the degree of branching and the rate of biodegradation. exxonmobilchemical.com
| Parameter | Model Type | Key Descriptors | Significance |
|---|---|---|---|
| Adsorption Coefficient (Koc) | Linear Regression | Carbon chain length (C), Ethylene oxide units (EO) heraproject.com | Predicts partitioning onto soil, sediment, and sludge. |
| Biodegradability | Classification Models (e.g., SVM, k-NN) | Various constitutional, topological, and quantum-chemical descriptors. mdpi.comnih.gov | Assesses persistence in the environment. |
| Aquatic Toxicity (LC50) | Target Lipid Model (TLM) | Octanol-water partition coefficient (Kow) researchgate.net | Predicts potential harm to aquatic organisms. |
Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly
Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) are computational simulation techniques that model the physical movements of atoms and molecules, providing detailed, atomistic-level insights into the behavior of surfactant systems. monash.eduresearchgate.net These methods are used to study the spontaneous self-assembly of surfactants into micelles and their behavior at interfaces, such as the oil-water interface. researchgate.netnih.gov
Simulations can capture the entire process of micellization, starting from randomly distributed surfactant molecules in a solution that spontaneously aggregate to form small droplets and eventually coalesce into stable micellar structures. nih.gov For alkyl ethoxylate surfactants, DPD models have been developed that can successfully predict the liquid state phase behavior, including the formation of elongated micelles and other complex structures as concentration increases. nih.govacs.org
At the oil-water interface, MD simulations reveal how surfactant molecules orient themselves to reduce interfacial tension. The hydrophobic alkyl chains penetrate the oil phase while the hydrophilic ethoxylate headgroups remain in the aqueous phase. researchgate.net Simulations of ethoxylated surfactants have shown that longer poly(propylene oxide) chains in extended surfactants can curl into helical shapes at the interface at low concentrations and then stretch out to achieve tighter alignment as surface coverage increases. researchgate.net These detailed simulations help to understand the mechanisms by which these surfactants stabilize emulsions and aid in processes like enhanced oil recovery. researchgate.net
Application of Network Theory and Microstructural Models in Rheology
The rheological (flow) properties of surfactant solutions are dictated by the underlying microstructure formed by the self-assembled molecules. eolss.netwhiterose.ac.uk At sufficient concentrations, surfactants like ethoxylated alcohols can form long, flexible wormlike micelles. These micelles can entangle, similar to polymer chains, creating a transient network that imparts viscoelastic properties to the solution. eolss.net
Transient network theory is a theoretical framework used to describe the rheology of such systems. aip.orgaip.org This theory posits that the viscoelasticity arises from a dynamic network of chains (in this case, wormlike micelles) connected by temporary junctions (micellar entanglement points). aip.org The rheological behavior, such as viscosity and relaxation time, is governed by the kinetics of the network, specifically the rate at which chains can disengage from the network and relax stress. eolss.netaip.org
Microstructural models, often coupled with computational techniques like coarse-grained molecular dynamics, can directly link the molecular architecture to the macroscopic flow behavior. cornell.eduresearchgate.net These models can simulate how the microstructure of entangled micelles responds to an applied shear flow. cornell.edu For many viscoelastic surfactant solutions, the rheology is consistent with Maxwell fluid behavior, which is characterized by a single relaxation time corresponding to the micellar breakage and recombination process. aip.orgresearchgate.net These models are essential for predicting and controlling the viscosity and flow characteristics of surfactant formulations in various applications. osti.gov
Sustainable Aspects and Future Research Directions
Development of Bio-based Feedstocks for Ethoxylation of Branched Alcohols
A significant shift towards sustainability in the chemical industry involves replacing fossil-fuel-based feedstocks with renewable, bio-based alternatives. mercurychemical.com This transition is critical for reducing the carbon footprint of surfactants. coatingsworld.com For Alcohols, (C=9-11)-branched, ethoxylated, this involves sourcing both the branched alcohol and the ethylene (B1197577) oxide (EO) from renewable materials.
Traditionally, the ethylene oxide used for ethoxylation is derived from petroleum. coatingsworld.com However, recent innovations have enabled the production of bio-based ethylene oxide from bio-ethanol, which can be sourced from the fermentation of biomass like sugarcane. coatingsworld.com This development is a cornerstone for producing 100% bio-based ethoxylated surfactants, allowing formulators to meet rising demands for fully renewable products without compromising performance. coatingsworld.com
The other component, the C9-C11 branched-chain higher alcohols (BCHAs), also presents opportunities for bio-based production. Compared to fuel ethanol, BCHAs have advantageous properties like higher energy density and lower hygroscopicity. nih.gov Research has demonstrated that excess carbon from microbial processes, which would otherwise be stored as polyhydroxybutyrate (B1163853) (PHB), can be redirected in engineered strains of organisms like Ralstonia eutropha to produce isobutanol and 3-methyl-1-butanol. nih.gov These branched-chain alcohols can serve as building blocks for larger, more complex branched alcohols suitable for ethoxylation. Further research focuses on producing synthetic alcohols from the catalytic conversion of CO2 and green hydrogen, presenting a promising route for renewable alcohol feedstocks. cicenergigune.commpg.de
The pursuit of bio-based feedstocks is driven by several factors, including evolving consumer awareness, regulatory programs, and corporate sustainability goals. coatingsworld.com
Principles of Green Chemistry in the Synthesis of Ethoxylated Alcohols
The application of green chemistry principles is fundamental to the sustainable synthesis of ethoxylated alcohols. This extends beyond the use of renewable feedstocks to encompass the entire manufacturing process, aiming to improve efficiency and minimize environmental impact.
A key challenge in the synthesis of branched alcohol ethoxylates is the reaction process itself. Highly branched secondary alcohols are less reactive and more difficult to ethoxylate via traditional base-catalyzed methods than their linear counterparts. google.com This has led to the use of alternative procedures, such as a two-step process using a Lewis acid catalyst. However, this method can generate considerable amounts of byproducts like 1,4-dioxane (B91453) and result in a broad molecular weight distribution of the final product, necessitating further purification. google.com
Innovations aligned with green chemistry focus on developing more efficient and selective catalytic systems. Research into various catalysts aims to influence the reaction rate, narrow the molecular weight distribution of adducts, and reduce byproduct formation. researchgate.net For instance, certain catalysts have been shown to yield products with a narrower oligomer distribution and superior wetting properties compared to those made with conventional catalysts. researchgate.net A narrow molecular weight distribution, or low polydispersity index (PDI), generally results in better surfactant performance and is a key goal of modern synthesis. google.com Achieving a cleaner synthesis with fewer byproducts and less unreacted starting alcohol enhances surface activity, reduces odor, and improves the clarity of aqueous formulations. google.com
Innovations in Enhancing Environmental Degradation Mechanisms
The environmental profile of a surfactant is critically defined by its biodegradability and aquatic toxicity. exxonmobilchemical.com For Alcohols, (C=9-11)-branched, ethoxylated, significant research has been conducted to understand and confirm its environmental fate.
Studies indicate that branched oxo-alcohol ethoxylates demonstrate a high level of biodegradability. exxonmobilchemical.com Specifically, C8-C13 rich oxo-alcohols with 1-20 moles of ethoxylate meet the criteria for being "readily biodegradable". exxonmobilchemical.com This is a crucial characteristic, as it ensures the surfactant does not persist in the environment. nih.gov The biodegradation of these compounds is rapid, with studies showing mineralization of over 60% of the parent material. nih.gov One of the identified mechanisms for degradation is central fission, where the molecule is broken apart at the ether linkages. nih.gov
While an inverse relationship between the degree of branching and the biodegradation rate has been noted in some cases, modern branched AEOs are designed for a favorable environmental profile. exxonmobilchemical.com It is important to note that ready biodegradability tests are stringent, and passing them suggests that rapid and complete biodegradation will occur in aquatic environments. exxonmobilchemical.com
For more biorecalcitrant (resistant to degradation) surfactants, innovative pre-treatment methods are being explored. mst.edu Advanced oxidation processes, for example, have been shown to enhance the biodegradability of certain nonionic surfactants, although their effectiveness can vary depending on the surfactant's specific structure. mst.edu
The table below summarizes key findings on the biodegradation of branched alcohol ethoxylates.
| Research Finding | Description | Source(s) |
| Ready Biodegradability | C8–C13-rich oxo-alcohols with 1–20 moles of ethoxylate meet the readily biodegradable criteria. | exxonmobilchemical.com |
| Degradation Mechanism | Central fission is a predominant mechanism for the biodegradation of oxo-alcohol ethoxylates. | nih.gov |
| Mineralization | Studies show rapid biodegradation, achieving over 60% mineralization of the parent material. | nih.gov |
| Environmental Persistence | Ultimate biodegradation half-lives for related compounds range from one to four weeks, indicating a lack of persistence in the environment. | nih.gov |
| Aquatic Toxicity | Acute and chronic toxicity tests on branched AEOs indicated comparable or lesser aquatic toxicity versus linear AEO structures. | exxonmobilchemical.com |
This table is interactive. Click on the headers to sort the data.
Emerging Applications in Advanced Materials Science and Nanotechnology (e.g., Nanosurfactants)
The unique properties of alcohol ethoxylates make them suitable for advanced applications, particularly in the field of nanotechnology. The development of alcohol ethoxylate-based nanosurfactants represents a significant innovation. onepetro.orgresearchgate.net These nanosurfactants are designed to have superior performance characteristics compared to their conventional counterparts. researchgate.net
Research has shown that an alcohol ethoxylate-based nanosurfactant can lower the surface tension of water more effectively than both linear and conventional branched alcohol ethoxylate-based surfactants. researchgate.netresearchgate.net For instance, at 280°F, a nanosurfactant was able to reduce the surface tension of water to 17 dynes/cm, compared to 22 dynes/cm for a branched alcohol ethoxylate and 27 dynes/cm for a linear one. researchgate.net
Another key performance metric is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates greater efficiency. Alcohol ethoxylate nanosurfactants have demonstrated a lower CMC compared to conventional surfactants. onepetro.orgresearchgate.net
The following table compares the performance of an alcohol ethoxylate nanosurfactant with conventional branched and linear alcohol ethoxylates.
| Surfactant Type | Critical Micelle Concentration (CMC) at 77°F | Surface Tension at 280°F (dynes/cm) |
| Nanosurfactant | 2 gpt | 17 |
| Branched Alcohol Ethoxylate | 3 gpt | 22 |
| Linear Alcohol Ethoxylate | 5 gpt | 27 |
| Data sourced from OnePetro and ResearchGate. onepetro.orgresearchgate.net |
These enhanced properties make nanosurfactants highly valuable in specialized applications, such as in the oil and gas industry for well stimulation and enhanced oil recovery (EOR), where they can improve the efficiency of acidizing fluids. onepetro.orgresearchgate.net The application of nanotechnology in this area is a growing field, with nanosurfactants showing potential to reduce oil adsorption on rock surfaces. researchgate.net
Future Research Opportunities and Challenges in the Field of Surfactant Science
The field of surfactant science, particularly concerning branched alcohol ethoxylates, is ripe with opportunities for future research, though it is not without its challenges.
Challenges:
Synthesis and Purity: The synthesis of branched alcohol ethoxylates remains more complex than for linear versions. google.com A primary challenge is to develop cost-effective, highly selective catalytic processes that yield a narrow range of ethoxymers with minimal byproducts and unreacted alcohol, thus improving performance and environmental safety. google.comresearchgate.net
Structure-Property Relationships: The structure of the hydrophobic tail, including its degree of branching and the position of the hydrophilic group, strongly influences the surfactant's efficiency and phase behavior. nih.govresearchgate.net Fully understanding these complex relationships is crucial for designing next-generation surfactants with tailored properties for specific applications.
Environmental Impact of Intermediates: While the parent surfactants are designed to be biodegradable, a continuing challenge is to ensure that any biodegradation intermediates are also environmentally benign.
Future Research Opportunities:
Advanced Bio-based Routes: A major opportunity lies in optimizing and scaling up the production of both branched alcohols and ethylene oxide from diverse and non-food-based biomass or from CO2 capture and conversion technologies. nih.govcicenergigune.com This would further solidify the sustainability profile of these surfactants.
High-Performance Nanosurfactants: Expanding the application of alcohol ethoxylate-based nanosurfactants beyond the oil industry into areas like advanced cleaning formulations, drug delivery, and materials synthesis is a promising research avenue. onepetro.orgdataintelo.com
"Smart" Surfactants: Research into stimuli-responsive surfactants that change their properties in response to triggers like pH, temperature, or light could lead to highly efficient and controllable systems for a variety of industrial processes.
Computational Modeling: The use of advanced computational modeling and machine learning can accelerate the design and discovery of new surfactant structures with desired properties, reducing the need for extensive empirical testing.
The continued evolution of Alcohols, (C=9-11)-branched, ethoxylated will be driven by the dual goals of enhancing performance and improving sustainability across the entire product lifecycle.
Q & A
Q. What are the optimal synthetic pathways for producing (C=9~11)-branched ethoxylated alcohols with narrow polyethoxy chain distributions?
Methodological Answer: Synthesis involves reacting branched C9-11 alcohols with ethylene oxide (EO) under controlled conditions. Key parameters include catalyst selection (e.g., alkaline catalysts like NaOH), temperature (typically 120–180°C), and EO feed rate. US Patent 4,223,163 describes a process using metal oxide catalysts to achieve narrow EO chain distributions, while US Patent 5,069,817 emphasizes temperature modulation to improve low-temperature surfactant behavior. Characterization of EO distribution requires HPLC or MALDI-TOF mass spectrometry to quantify oligomer fractions .
Q. How are physicochemical properties (e.g., pH, active content) standardized for quality control in ethoxylated alcohols?
Methodological Answer: Standard testing protocols include:
- Active content : Measured via gravimetric analysis (GB/T 13173) after solvent extraction to isolate non-ionic surfactants.
- pH : Determined potentiometrically in a 1% aqueous solution at 25°C, with acceptable ranges between 5.0–7.0.
- Ethoxylation degree : Analyzed using NMR spectroscopy to quantify EO units per molecule, validated against reference standards .
Q. What experimental designs are recommended for studying structure-property relationships in branched ethoxylated alcohols?
Methodological Answer: Use factorial designs to isolate variables:
- Branching : Compare linear vs. branched C9-11 alcohols synthesized under identical ethoxylation conditions.
- EO units : Vary EO content (e.g., 3–15 EO units) to assess effects on solubility, critical micelle concentration (CMC), and cloud point.
- Analytical tools : Surface tension measurements (Wilhelmy plate method), dynamic light scattering for micelle size, and FTIR for hydroxyl group quantification .
Advanced Research Questions
Q. How do environmental matrices (e.g., water, soil) influence the degradation pathways of branched ethoxylated alcohols?
Methodological Answer: Conduct microcosm studies under aerobic/anaerobic conditions:
- Aerobic degradation : Monitor via HPLC-MS to detect polyethylene glycol (PEG) intermediates and CO₂ evolution.
- Anaerobic degradation : Use isotope-labeled substrates (e.g., ¹⁴C-ethoxylates) to track mineralization rates.
- Key factors : pH, microbial consortia (e.g., Pseudomonas spp.), and temperature. HERA (2009) reports half-lives of 7–28 days in water, but branched chains may persist longer due to steric hindrance .
Q. How can conflicting data on ecotoxicity (e.g., LC50 variations) be resolved in risk assessments?
Methodological Answer: Apply Klimisch scoring to evaluate data reliability:
- Tier 1 : Exclude studies with inadequate controls (e.g., missing solvent blanks) or non-standard species (e.g., non-OECD test organisms).
- Tier 2 : Use read-across models for structurally similar ethoxylates. For example, C9-11-branched alcohols show higher toxicity (LC50: 2.5 mg/L for Daphnia magna) than linear analogs (LC50: 10 mg/L) due to membrane disruption efficacy .
Q. What advanced analytical techniques address challenges in quantifying ethoxylated alcohols in complex mixtures?
Methodological Answer:
- LC-QTOF-MS : Enables identification of co-eluting isomers using fragmentation patterns and exact mass.
- 2D-GC×GC : Resolves branched vs. linear ethoxylates in environmental samples.
- Data normalization : Use internal standards (e.g., deuterated C12-ethoxylates) to correct matrix effects in wastewater samples .
Q. How do branched ethoxylated alcohols interact with other surfactants in mixed micelle systems?
Methodological Answer: Employ small-angle neutron scattering (SANS) and fluorescence quenching:
- Synergism : Branched C9-11 ethoxylates (5 EO) mixed with sodium dodecyl sulfate (SDS) show reduced CMC (0.1 mM vs. 0.8 mM for SDS alone).
- Antagonism : High EO content (>10 EO) reduces synergism due to steric hindrance.
- Modeling : Use Rubingh’s theory to calculate interaction parameters (β) from surface tension isotherms .
Data Contradiction Analysis
Q. Why do studies report divergent ethoxylation kinetics for branched vs. linear alcohols?
Methodological Answer: Discrepancies arise from:
- Catalyst poisoning : Branched alcohols’ steric bulk reduces catalyst accessibility, slowing EO addition.
- Reactor design : Continuous stirred-tank reactors (CSTRs) favor linear alcohols’ uniform mixing, while batch reactors amplify branching effects.
- Validation : Compare kinetic data using in-situ FTIR to monitor EO consumption rates .
Q. How should researchers reconcile discrepancies in hormonal disruption studies?
Methodological Answer:
- Dose dependency : Low-dose effects (0.1–1 µM) may activate estrogen receptors (ER-α), while high doses (>10 µM) induce cytotoxicity.
- Assay specificity : Use ER-transactivation assays (e.g., YES assay) instead of non-specific proliferation tests (e.g., MCF-7 cells).
- Metabolite screening : Phase I metabolites (e.g., carboxylates) show higher bioactivity than parent compounds .
Ethical and Methodological Considerations
Q. What protocols ensure reproducibility in surfactant adsorption studies?
Methodological Answer:
- Surface pretreatment : Clean silica substrates via piranha solution (H₂SO₄:H₂O₂ 3:1) to remove organic residues.
- Temperature control : Maintain ±0.1°C stability during QCM-D measurements to avoid viscosity artifacts.
- Data reporting : Adhere to ISO 4311 guidelines for CMC determination, including uncertainty intervals (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
